4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
Brand Name: Vulcanchem
CAS No.: 2549001-40-1
VCID: VC11834770
InChI: InChI=1S/C15H22N4O3/c1-21-14-9-13(16-11-17-14)19-7-8-22-12(10-19)15(20)18-5-3-2-4-6-18/h9,11-12H,2-8,10H2,1H3
SMILES: COC1=NC=NC(=C1)N2CCOC(C2)C(=O)N3CCCCC3
Molecular Formula: C15H22N4O3
Molecular Weight: 306.36 g/mol

4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine

CAS No.: 2549001-40-1

Cat. No.: VC11834770

Molecular Formula: C15H22N4O3

Molecular Weight: 306.36 g/mol

* For research use only. Not for human or veterinary use.

4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine - 2549001-40-1

Specification

CAS No. 2549001-40-1
Molecular Formula C15H22N4O3
Molecular Weight 306.36 g/mol
IUPAC Name [4-(6-methoxypyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Standard InChI InChI=1S/C15H22N4O3/c1-21-14-9-13(16-11-17-14)19-7-8-22-12(10-19)15(20)18-5-3-2-4-6-18/h9,11-12H,2-8,10H2,1H3
Standard InChI Key JIHHZEFDQMPEBE-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)N2CCOC(C2)C(=O)N3CCCCC3
Canonical SMILES COC1=NC=NC(=C1)N2CCOC(C2)C(=O)N3CCCCC3

Introduction

Structural Overview

The compound consists of three key components:

  • 6-Methoxypyrimidine group: This is a substituted pyrimidine ring with a methoxy (-OCH3) group at the 6th position. Pyrimidines are well-known for their biological activity and are often found in nucleic acids and pharmaceuticals.

  • Piperidine-1-carbonyl group: The piperidine ring, a six-membered nitrogen-containing heterocycle, is linked to the morpholine through a carbonyl group (-C=O). Piperidine derivatives are frequently used in drug design due to their pharmacological properties.

  • Morpholine moiety: Morpholine is a six-membered ring containing oxygen and nitrogen atoms. It is widely used as a building block in medicinal chemistry.

The combination of these groups suggests the compound may exhibit diverse chemical reactivity and biological activity.

Pharmaceutical Relevance

  • Pyrimidine derivatives, such as the 6-methoxypyrimidine group in this compound, are known for their roles in antiviral, anticancer, and antimicrobial agents .

  • Piperidine-containing compounds have been studied as inhibitors of enzymes like VEGFR-2 (vascular endothelial growth factor receptor-2), making them potential candidates for antiangiogenic and antitumor therapies .

  • Morpholine derivatives are often utilized as scaffolds in drug discovery due to their solubility and bioavailability.

Agrochemical Uses

Pyrimidine-based compounds have been explored as herbicides, fungicides, and insecticides due to their ability to interfere with enzymatic pathways in pests .

General Synthetic Approach

The synthesis of 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine likely involves:

  • Formation of the pyrimidine core: Starting from precursors like methoxy-substituted pyrimidines.

  • Introduction of the piperidine-carbonyl group: This can be achieved through acylation reactions involving piperidine derivatives.

  • Attachment of the morpholine ring: Typically via nucleophilic substitution or amidation reactions.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs at the correct positions on the pyrimidine ring.

  • Stability: Maintaining the integrity of sensitive functional groups (e.g., methoxy and carbonyl) during multi-step reactions.

Experimental Validation

Further studies are needed to:

  • Evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion).

  • Test its efficacy against specific biological targets.

Derivative Exploration

Modifications of this compound (e.g., altering substituents on the pyrimidine or piperidine rings) could optimize its activity for specific applications.

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